molecular formula C14H8O5 B13143590 1,3,6-Trihydroxyanthraquinone CAS No. 69008-07-7

1,3,6-Trihydroxyanthraquinone

Cat. No.: B13143590
CAS No.: 69008-07-7
M. Wt: 256.21 g/mol
InChI Key: HTGYRSWFBJFKRE-UHFFFAOYSA-N
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Description

1,3,6-trihydroxyanthracene-9,10-dione is an organic compound with the molecular formula C14H8O5 and a molecular weight of 256.21 g/mol . It is a derivative of anthraquinone, characterized by the presence of three hydroxyl groups at positions 1, 3, and 6 on the anthracene ring system. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,6-trihydroxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the oxidation of anthracene derivatives. For instance, the oxidation of 1,3,6-trihydroxyanthracene using strong oxidizing agents like potassium permanganate or chromium trioxide can yield 1,3,6-trihydroxyanthracene-9,10-dione .

Industrial Production Methods

In industrial settings, the production of 1,3,6-trihydroxyanthracene-9,10-dione often involves large-scale oxidation reactions. The process typically requires stringent control of reaction conditions, including temperature, pH, and the concentration of oxidizing agents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,6-trihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions often use catalysts like aluminum chloride.

Major Products Formed

The major products formed from these reactions include various quinones, hydroquinones, and substituted anthracene derivatives .

Scientific Research Applications

1,3,6-trihydroxyanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,6-trihydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. It can inhibit bacterial growth by disrupting cell wall synthesis, inhibiting nucleic acid and protein synthesis, and blocking energy metabolism . The presence of hydroxyl groups enhances its ability to form hydrogen bonds with biological molecules, contributing to its biological activity.

Comparison with Similar Compounds

1,3,6-trihydroxyanthracene-9,10-dione can be compared with other similar compounds, such as:

The uniqueness of 1,3,6-trihydroxyanthracene-9,10-dione lies in its specific hydroxyl group arrangement, which influences its chemical reactivity and biological activity.

Properties

CAS No.

69008-07-7

Molecular Formula

C14H8O5

Molecular Weight

256.21 g/mol

IUPAC Name

1,3,6-trihydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H8O5/c15-6-1-2-8-9(3-6)13(18)10-4-7(16)5-11(17)12(10)14(8)19/h1-5,15-17H

InChI Key

HTGYRSWFBJFKRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O

Origin of Product

United States

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